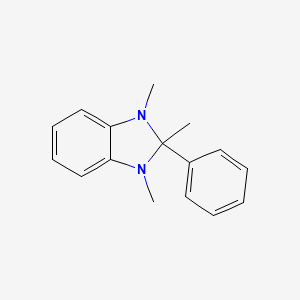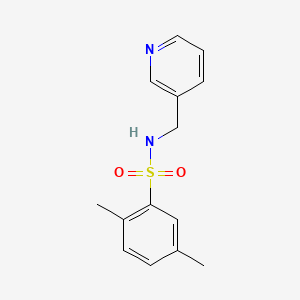
1,2,3-trimethyl-2-phenyl-2,3-dihydro-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3-trimethyl-2-phenyl-2,3-dihydro-1H-benzimidazole, also known as TMB or Methylene Blue, is a heterocyclic aromatic compound that has been widely used in scientific research. It is a synthetic dye that has been used in various applications ranging from staining biological tissues to treating certain medical conditions.
Mechanism of Action
1,2,3-trimethyl-2-phenyl-2,3-dihydro-1H-benzimidazole has been found to have multiple mechanisms of action. It can act as a redox agent, donating or accepting electrons in chemical reactions. It can also act as a photosensitizer, generating reactive oxygen species upon exposure to light. 1,2,3-trimethyl-2-phenyl-2,3-dihydro-1H-benzimidazole has been found to have neuroprotective effects, potentially due to its ability to scavenge free radicals and inhibit protein aggregation. Additionally, 1,2,3-trimethyl-2-phenyl-2,3-dihydro-1H-benzimidazole has been found to inhibit the growth of cancer cells, potentially due to its ability to induce apoptosis.
Biochemical and Physiological Effects:
1,2,3-trimethyl-2-phenyl-2,3-dihydro-1H-benzimidazole has been found to have various biochemical and physiological effects. It has been shown to increase mitochondrial respiration, potentially due to its ability to act as an electron carrier. 1,2,3-trimethyl-2-phenyl-2,3-dihydro-1H-benzimidazole has also been found to increase the activity of certain enzymes such as catalase and superoxide dismutase, which are involved in antioxidant defense. Additionally, 1,2,3-trimethyl-2-phenyl-2,3-dihydro-1H-benzimidazole has been found to decrease the production of reactive oxygen species and inhibit protein aggregation, potentially contributing to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
1,2,3-trimethyl-2-phenyl-2,3-dihydro-1H-benzimidazole has several advantages for lab experiments. It is a readily available and inexpensive compound that can be easily synthesized. It has a long shelf life and is stable under various conditions. Additionally, 1,2,3-trimethyl-2-phenyl-2,3-dihydro-1H-benzimidazole has multiple applications, making it a versatile compound for various experiments. However, 1,2,3-trimethyl-2-phenyl-2,3-dihydro-1H-benzimidazole has some limitations as well. It can be toxic at high concentrations and may interfere with certain assays. Additionally, 1,2,3-trimethyl-2-phenyl-2,3-dihydro-1H-benzimidazole can have non-specific interactions with biomolecules, potentially leading to false positive results.
Future Directions
There are several future directions for 1,2,3-trimethyl-2-phenyl-2,3-dihydro-1H-benzimidazole research. One potential area of research is its use in photodynamic therapy for cancer treatment. Additionally, 1,2,3-trimethyl-2-phenyl-2,3-dihydro-1H-benzimidazole has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further research is needed to fully understand the mechanisms of action and potential therapeutic applications of 1,2,3-trimethyl-2-phenyl-2,3-dihydro-1H-benzimidazole.
Synthesis Methods
The synthesis of 1,2,3-trimethyl-2-phenyl-2,3-dihydro-1H-benzimidazole involves the reaction of N,N-dimethylaniline and benzaldehyde in the presence of zinc chloride as a catalyst. The reaction produces a yellow-green intermediate, which is then oxidized to 1,2,3-trimethyl-2-phenyl-2,3-dihydro-1H-benzimidazole using sodium nitrite.
Scientific Research Applications
1,2,3-trimethyl-2-phenyl-2,3-dihydro-1H-benzimidazole has been used in various scientific research applications due to its unique properties. It has been used as a staining agent for biological tissues, as it can selectively stain certain structures such as mitochondria and nuclei. It has also been used as a redox indicator in chemical reactions and as a photosensitizer in photodynamic therapy. Additionally, 1,2,3-trimethyl-2-phenyl-2,3-dihydro-1H-benzimidazole has been studied for its potential use in treating various medical conditions such as Alzheimer's disease, Parkinson's disease, and cancer.
properties
IUPAC Name |
1,2,3-trimethyl-2-phenylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2/c1-16(13-9-5-4-6-10-13)17(2)14-11-7-8-12-15(14)18(16)3/h4-12H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRRQMNKTLOKWBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N(C2=CC=CC=C2N1C)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3-Trimethyl-2-phenyl-2,3-dihydro-1H-benzoimidazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide](/img/structure/B5781403.png)
![2-[(anilinocarbonyl)amino]-N-cyclohexylbenzamide](/img/structure/B5781409.png)


![1-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-1H-tetrazole](/img/structure/B5781432.png)


![N-allyl-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B5781457.png)

![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide](/img/structure/B5781476.png)
![5-{[1-(3-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-phenyl-2,4-imidazolidinedione](/img/structure/B5781490.png)

